molecular formula C18H29BN2O5 B7957303 N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957303
M. Wt: 364.2 g/mol
InChI Key: ODUQGAGLJJUGSM-UHFFFAOYSA-N
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Description

N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically an organic solvent such as toluene or ethanol

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

    Time: Reaction times can vary but typically range from several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Medicine: Research into its potential as a precursor for drug development.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in chemical reactions typically involves the formation of a reactive intermediate. In the case of the Suzuki-Miyaura coupling, the mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-5-ethoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the nitro group, ethoxy group, and dioxaborolane ring allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.

Properties

IUPAC Name

N-butyl-5-ethoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O5/c1-7-9-10-20-14-12-16(24-8-2)13(11-15(14)21(22)23)19-25-17(3,4)18(5,6)26-19/h11-12,20H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUQGAGLJJUGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)NCCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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